REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:15][CH:14]([OH:16])[CH2:13][N:12]([S:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:19])=[O:18])[CH2:11][CH:10](O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.S(=O)(=O)(O)O.N>ClC1C=CC=CC=1.CCO>[CH2:1]([N:8]1[CH2:9][CH:10]2[O:16][CH:14]([CH2:13][N:12]([S:17]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)(=[O:18])=[O:19])[CH2:11]2)[CH2:15]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
chlorobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CN(CC(C1)O)S(=O)(=O)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred rapidly for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature at between 50 and 60° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 67° C
|
Type
|
TEMPERATURE
|
Details
|
with external cooling
|
Type
|
CUSTOM
|
Details
|
the internal temperature between 60 and 70° C
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DISTILLATION
|
Details
|
The upper (chlorobenzene) layer was subjected to reduced pressure (50 mbar) distillation
|
Type
|
CUSTOM
|
Details
|
to remove 380 mL of solvent
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C.
|
Type
|
ADDITION
|
Details
|
480 mL of ethanol was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 7° C.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
before drying to constant weight under reduced pressure at 40° C
|
Type
|
CUSTOM
|
Details
|
The product was obtained as an off white solid, 10.25 g (9.0% yield)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)S(=O)(=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |